5-bromo-4-fluoro-1-methyl-1H-pyrazole

Catalog No.
S2662890
CAS No.
1935264-08-6
M.F
C4H4BrFN2
M. Wt
178.992
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-4-fluoro-1-methyl-1H-pyrazole

CAS Number

1935264-08-6

Product Name

5-bromo-4-fluoro-1-methyl-1H-pyrazole

IUPAC Name

5-bromo-4-fluoro-1-methylpyrazole

Molecular Formula

C4H4BrFN2

Molecular Weight

178.992

InChI

InChI=1S/C4H4BrFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3

InChI Key

VVHUJWQVOJTUSP-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)F)Br

Solubility

not available

5-Bromo-4-fluoro-1-methyl-1H-pyrazole is a pyrazole derivative characterized by the presence of bromine and fluorine substituents on the aromatic ring. The molecular formula is C4H4BrFN2C_4H_4BrFN_2 with a molecular weight of approximately 178.99 g/mol. This compound exhibits a unique structure that allows for various chemical and biological interactions, making it a subject of interest in both synthetic chemistry and pharmacology.

Synthesis and Characterization:

5-Bromo-4-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound containing a five-membered pyrazole ring with specific substitutions at positions 4, 5, and 1. While the specific details of its synthesis might be proprietary information, scientific literature describes various methods for synthesizing similarly substituted pyrazoles. These methods often involve multi-step reaction sequences involving starting materials like hydrazines, β-dicarbonyl compounds, and halogenating agents. [, ]

Potential Applications:

The presence of the bromo and fluoro substituents on the pyrazole ring can potentially influence its chemical and biological properties. This makes 5-bromo-4-fluoro-1-methyl-1H-pyrazole a potential candidate for various research applications, although specific documented examples are currently limited. Here are two potential areas of exploration:

  • Medicinal Chemistry: Pyrazole derivatives have been explored for various therapeutic applications, including as anticonvulsants, antimicrobials, and anticancer agents. [] The specific combination of substituents in 5-bromo-4-fluoro-1-methyl-1H-pyrazole might lead to further investigation of its potential biological activity. However, it is important to note that such research is still in its early stages, and no documented studies have been published regarding the specific biological activity of 5-bromo-4-fluoro-1-methyl-1H-pyrazole.
  • Material Science: Fluorinated heterocyclic compounds have been studied for their potential applications in various materials, such as organic light-emitting diodes (OLEDs) and ionic liquids. [] The combined presence of the fluoro and bromo substituents in 5-bromo-4-fluoro-1-methyl-1H-pyrazole could be of interest for further exploration in material science applications. However, similar to medicinal chemistry, documented research specifically focused on 5-bromo-4-fluoro-1-methyl-1H-pyrazole in this field is currently limited.
, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Reactions with Organometallics: It can react with organometallic reagents, such as lithium reagents, to form new carbon-carbon bonds.
  • Formation of Binary Adducts: Interaction with titanium tetrachloride leads to the formation of binary adducts, which can be further utilized in synthetic pathways.

Research indicates that 5-bromo-4-fluoro-1-methyl-1H-pyrazole exhibits biological activity that may influence various cellular processes. It has been reported to have:

  • Antipromastigote Activity: Related compounds have shown effectiveness against Leishmania promastigotes, suggesting potential applications in treating leishmaniasis.
  • Interaction with Enzymes: The compound may interact with specific enzymes and receptors, influencing metabolic pathways and cellular signaling .

The synthesis of 5-bromo-4-fluoro-1-methyl-1H-pyrazole typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyrazole derivatives.
  • Halogenation: Bromination and fluorination are performed using reagents such as bromine and fluorine sources under controlled conditions.
  • Catalysis: Eco-friendly solvents and biodegradable organocatalysts are often employed to enhance yield and reduce environmental impact .

5-Bromo-4-fluoro-1-methyl-1H-pyrazole has several applications in:

  • Pharmaceutical Chemistry: It serves as a building block for synthesizing biologically active compounds.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests and pathogens .

Studies have shown that 5-bromo-4-fluoro-1-methyl-1H-pyrazole interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding: The compound has been studied for its ability to bind to specific receptors, influencing signaling pathways .

The interaction mechanisms are hypothesized to involve nucleophilic substitution or free radical reactions, which can vary based on environmental conditions such as pH and temperature .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-bromo-4-fluoro-1-methyl-1H-pyrazole. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Bromo-1-methyl-1H-pyrazole361476-01-90.88Lacks fluorine substituent
5-Bromo-1,3-dimethyl-1H-pyrazole5744-70-70.88Contains additional methyl groups
5-Bromo-1-methyl-3-phenyl-1H-pyrazole1188116-65-50.70Contains a phenyl group
5-Bromo-1-methyl-1H-pyrazol-3-amines89088-55-10.83Amino substituent at the third position

The presence of both bromine and fluorine in the structure of 5-bromo-4-fluoro-1-methyl-1H-pyrazole distinguishes it from other similar compounds, contributing to its unique reactivity and potential biological activity .

XLogP3

1.4

Dates

Modify: 2024-04-14

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